molecular formula C20H14O3 B13998874 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one CAS No. 5416-75-1

5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one

Cat. No.: B13998874
CAS No.: 5416-75-1
M. Wt: 302.3 g/mol
InChI Key: SBOKTDICUARUIC-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one is a benzofuranone derivative of research interest. The compound has a molecular formula of C20H14O3 and a molecular weight of 302.32 g/mol . This compound is part of the 2(3H)-benzofuranone chemical class, which has been identified as a key metabolite formed from the oxidation of certain flavonol antioxidants . Related benzofuranone metabolites have been reported in scientific literature to exhibit significantly amplified antioxidant properties compared to their parent flavonols and may function by activating the Nrf2-dependent endogenous antioxidant response and inhibiting the pro-oxidant NF-kB system in cellular models . Researchers are investigating these properties to understand their potential in mitigating oxidative stress . As a high-purity chemical, it is suitable for various research applications, including analytical studies, method development, and as a reference standard. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

5416-75-1

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

5-hydroxy-3,3-diphenyl-1-benzofuran-2-one

InChI

InChI=1S/C20H14O3/c21-16-11-12-18-17(13-16)20(19(22)23-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,21H

InChI Key

SBOKTDICUARUIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)O)OC2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism Summary

  • The reaction initiates with a Diels–Alder cycloaddition between 3-hydroxy-2-pyrone and a nitroalkene.
  • This is followed by elimination of nitrous acid.
  • A retro-cycloaddition step then yields a substituted phenol intermediate.
  • Under acidic conditions, this phenol undergoes cyclization to form the benzofuranone core.

Key Features

  • The reaction exhibits high regioselectivity (regioisomeric ratio ~200:1).
  • It tolerates a wide range of substituents on the pyrone and nitroalkene partners.
  • The benzofuranone products can be further derivatized to benzofurans via standard transformations like Wittig olefination, triflate formation, and cross-coupling reactions.

Experimental Optimization for Benzofuranone Synthesis

Entry Reagents and Conditions Temperature (°C) Time (h) Yield of Benzofuranone (%) Notes
1 AlCl3 (10 mol %) 150 2 15 Initial conditions; phenol formed faster (53%)
2 AlCl3 (10 mol %) 150 24 45 Extended reaction time
3 AlCl3 (10 mol %), TFA (10 mol %) 150 1 42 Combined Lewis and protic acid
4 AlCl3 (10 mol %), TFA (10 mol %) 110 24 58 Lower temperature improved yield
5 Stepwise: AlCl3 then TFA 120 20 53 No improvement over combined addition
6 AlCl3 (10 mol %), TFA (20 mol %) 120 20 64 Optimal yield
7 PhB(OH)2 (10 mol %), TFA (20 mol %) 120 20 55 Boronic acid as Lewis acid
8 BF3·OEt2 (10 mol %) 120 6 52 Boron trifluoride Lewis acid
9 Me2AlCl (10 mol %), TFA (20 mol %) 100 2.5 30 Lower yield with dimethylaluminum chloride
10 AlCl3 (10 mol %), p-Toluenesulfonic acid 120 6 33 Alternative protic acid
11 AlCl3 (10 mol %), HCl (1 equiv) 150 1.5 32 Hydrochloric acid as protic acid
12 AlCl3 (10 mol %), Cl3CCO2H (20 mol %) 150 3 35 Trichloroacetic acid
13 AlCl3 (10 mol %), TFA (20 mol %), 4 Å MS 120 27 19 Molecular sieves decreased yield
14 AlCl3 (10 mol %), TFA (20 mol %) (BuCN solvent) 120 20 64 Solvent variation did not improve yield

Table 1: Optimization of reaction conditions for benzofuranone synthesis from 3-hydroxy-2-pyrone and nitroalkene.

Substrate Scope and Substituent Effects

The method tolerates various substituents on the pyrone ring, including methyl, branched alkyl, and phenyl groups, producing corresponding 4-substituted benzofuranones in moderate to good yields. Multi-substituted benzofuranones were also synthesized, including 5,6-disubstituted and trisubstituted derivatives, demonstrating the method's versatility and regioselectivity.

Synthetic Utility of Benzofuranone Products

The benzofuranone products serve as valuable intermediates for further functionalization:

Transformation Product Type Reaction Conditions / Reagents
Wittig olefination 2,4,7-Trisubstituted benzofuran Standard Wittig reagents
Triflate formation Benzofuran triflate Standard triflation reagents
Reduction Parent benzofuran Reduction of triflate intermediate
Sonogashira coupling 2-Alkynyl benzofuran Pd-catalyzed coupling with terminal alkynes
Suzuki–Miyaura coupling 2-Aryl benzofuran Pd-catalyzed arylation of triflate

Table 2: Examples of benzofuranone product transformations to substituted benzofurans.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3h)-one would depend on its specific interactions with molecular targets. This could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

5-Hydroxy-3-phenyl-2(3H)-benzofuranone (CAS 29001-15-8)

  • Molecular Formula : C₁₄H₁₀O₃
  • Molar Mass : 226.23 g/mol
  • Key Differences: Lacks one phenyl group at position 3 compared to the target compound.

5-Hydroxy-3,3-dimethyl-1-benzofuran-2-one (CAS 26172-13-4)

  • Molecular Formula : C₁₀H₁₀O₃
  • Molar Mass : 178.18 g/mol
  • Key Differences : Methyl groups replace phenyl substituents at position 3, significantly lowering molecular weight and altering electronic properties. This structure is associated with reduced thermal stability (lower boiling point) compared to diphenyl derivatives .

5-Hydroxy-3,4-diphenylfuran-2(5H)-one

  • Molecular Formula : C₂₀H₁₄O₃
  • Molar Mass : 302.32 g/mol
  • Key Differences : Diphenyl groups are at positions 3 and 4 instead of 3,3. This positional isomerism may affect reactivity in cycloaddition or oxidation reactions .

Bioactive Analogues

4,6-Dihydroxybenzofuran-3(2H)-one

  • Source : Isolated from Coprinus comatus fungi.
  • Activity : Exhibits nematotoxic effects by immobilizing Panagrellus redivivus nematodes.
  • Key Differences : Lacks phenyl substituents, suggesting that the diphenyl groups in the target compound may enhance binding affinity to biological targets through hydrophobic interactions .

3-(1-Hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one

  • Molecular Formula: C₁₄H₁₃NO₅
  • Activity : Used as a synthetic intermediate in pharmaceutical chemistry.
  • Key Differences : Introduction of a nitro group (electron-withdrawing) at position 5 instead of hydroxyl (electron-donating) alters electrochemical behavior and reactivity .

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one C₂₀H₁₄O₃ 302.32 5-OH, 3,3-diphenyl High thermal stability (bp 468°C)
5-Hydroxy-3-phenyl-2(3H)-benzofuranone C₁₄H₁₀O₃ 226.23 5-OH, 3-phenyl Enhanced solubility in DMSO
4,6-Dihydroxybenzofuran-3(2H)-one C₈H₆O₄ 166.13 4,6-OH Nematicidal activity
5-Methoxy-2-benzofuran-1(3H)-one C₉H₈O₃ 164.16 5-OCH₃ Used in crystallography studies

Key Research Findings

Biological Activity: Diphenyl-substituted benzofuranones exhibit enhanced bioactivity due to increased lipophilicity, which improves membrane penetration .

Thermal Stability : The 3,3-diphenyl substitution in the target compound contributes to higher boiling points compared to methyl or single-phenyl analogues .

Crystallography : Derivatives like 5-methoxy-2-benzofuran-1(3H)-one have been structurally resolved using SHELX software, highlighting the role of substituents in crystal packing .

Biological Activity

5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one (commonly referred to as benzofuranone) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one is C17H14O3C_{17}H_{14}O_3. Its structure features a benzofuran core with hydroxyl and phenyl substituents that contribute to its bioactivity.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Activity

A study conducted by Flynn et al. demonstrated that derivatives of benzofuran showed significant antiproliferative activity against human cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. The introduction of specific substituents on the benzofuran ring enhanced the activity, indicating a structure-activity relationship (SAR) that can be exploited for drug development .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1HeLa12.5Induces apoptosis
Compound 2K56216.4Inhibits AKT signaling
Compound 3A54910.0Causes mitotic catastrophe

Antibacterial and Antifungal Activity

In addition to its anticancer properties, 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one has demonstrated antibacterial and antifungal activities. Research has shown that compounds in this class can inhibit the growth of various pathogenic bacteria and fungi.

Research Findings

A study highlighted the antibacterial efficacy of benzofuran derivatives against strains such as Staphylococcus aureus and Escherichia coli. The presence of hydroxyl groups was found to enhance their antimicrobial properties significantly .

PathogenMinimum Inhibitory Concentration (MIC)Activity
S. aureus32 µg/mLEffective
E. coli64 µg/mLModerate
C. albicans16 µg/mLEffective

The biological activity of 5-Hydroxy-3,3-diphenyl-1-benzofuran-2(3H)-one is attributed to several mechanisms:

  • Apoptosis Induction : Certain derivatives trigger programmed cell death in cancer cells.
  • Inhibition of Key Signaling Pathways : Inhibition of pathways like AKT has been noted in some studies, leading to reduced cell proliferation.
  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes contributes to its antibacterial effects.

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